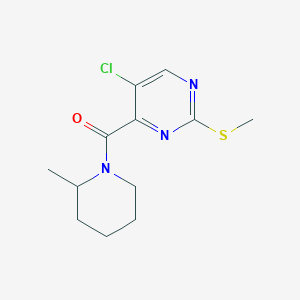
5-Chloro-4-(2-methylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-(2-methylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C12H16ClN3OS and its molecular weight is 285.79. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Chloro-4-(2-methylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data from various studies.
Chemical Structure and Properties
- Molecular Formula : C12H16ClN3OS
- Molecular Weight : 287.79 g/mol
- CAS Number : Not specifically listed in the provided sources but related compounds have CAS numbers available.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, a study demonstrated that certain pyrimidine compounds showed promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, were notably lower for some derivatives compared to standard chemotherapeutic agents like etoposide .
| Compound Type | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Other Pyrimidines | A549 | 0.03 ± 0.0056 |
2. Antimicrobial Activity
Pyrimidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies showed that some compounds demonstrated activity against various microbial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined, with some derivatives exhibiting significant antimicrobial effects at concentrations ranging from 0.5 to 256 µg/mL .
3. Anti-inflammatory Properties
The anti-inflammatory potential of pyrimidines has been explored through various models, indicating that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo. The mechanisms often involve the modulation of signaling pathways associated with inflammation .
Case Studies and Research Findings
Several research articles provide insights into the biological activities of related pyrimidine compounds:
- Anticancer Studies : A study assessed a series of pyrimidine-pyrazine derivatives against multiple cancer cell lines. Compounds were evaluated using the MTT assay, revealing that certain modifications enhanced cytotoxicity significantly compared to traditional treatments .
- Antimicrobial Efficacy : Research on thiazolidinone-pyrimidine hybrids indicated that these compounds exhibited strong activity against resistant strains of bacteria, suggesting potential for development as new antimicrobial agents .
- Mechanistic Insights : Studies have shown that pyrimidines can inhibit tubulin polymerization, a crucial process in cell division, thereby exerting anticancer effects through direct binding to tubulin sites .
特性
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3OS/c1-8-5-3-4-6-16(8)11(17)10-9(13)7-14-12(15-10)18-2/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIIEMOPUGXVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














